molecular formula C11H18ClN3 B13187625 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride

Cat. No.: B13187625
M. Wt: 227.73 g/mol
InChI Key: WOTNRYOSSRJIAT-UHFFFAOYSA-N
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Description

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 2-position and a piperidin-3-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution at the 2-Position:

    Substitution at the 4-Position: The piperidin-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential pharmacological activities.

    Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but lacks the ethyl group at the 2-position.

    2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride: Contains a piperidine ring but with different substituents and a chromene moiety.

Uniqueness

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride is unique due to the specific substitution pattern on the pyrimidine ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

2-ethyl-4-piperidin-3-ylpyrimidine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;/h5,7,9,12H,2-4,6,8H2,1H3;1H

InChI Key

WOTNRYOSSRJIAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=N1)C2CCCNC2.Cl

Origin of Product

United States

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